3-Chloro-5-(trifluoromethyl)benzaldehyde

Lipophilicity Physicochemical Properties Drug Design

Researchers face irreproducibility when substituting chloro-(trifluoromethyl)benzaldehyde regioisomers due to divergent steric/electronic profiles. 3-Chloro-5-(trifluoromethyl)benzaldehyde (CAS 477535-43-6) provides a defined 3,5-substitution pattern with validated analytical data. • Optimized LogP (3.17-3.28) for membrane permeability in med chem campaigns • 62% oxidation yield documented with fully assigned ¹H NMR (δ 7.86, 8.02, 8.04, 10.00 in CDCl₃) • Supplied at 97% purity (GC/HPLC) with established QC for seamless scale-up

Molecular Formula C8H4ClF3O
Molecular Weight 208.56 g/mol
CAS No. 477535-43-6
Cat. No. B1587322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-(trifluoromethyl)benzaldehyde
CAS477535-43-6
Molecular FormulaC8H4ClF3O
Molecular Weight208.56 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(F)(F)F)Cl)C=O
InChIInChI=1S/C8H4ClF3O/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-4H
InChIKeyNWSKKQLZBXTZTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5-(trifluoromethyl)benzaldehyde (CAS 477535-43-6): Procurement-Relevant Properties and Core Specifications


3-Chloro-5-(trifluoromethyl)benzaldehyde (CAS 477535-43-6) is a trisubstituted aromatic aldehyde featuring electron-withdrawing chloro (3-position) and trifluoromethyl (5-position) groups meta to the aldehyde functionality [1]. Its molecular formula is C₈H₄ClF₃O with a molecular weight of 208.56 g/mol . The compound exhibits a calculated LogP of approximately 3.17–3.28, indicating significant lipophilicity [2], a density of 1.423 g/mL , and a boiling point of 197 °C . It is typically supplied as a pale-yellow oil or light brown solid with commercial purities ranging from 95% to 98%+ (GC/HPLC) . The specific 3,5-substitution pattern distinguishes this compound from other chloro-(trifluoromethyl)benzaldehyde regioisomers and the non-chlorinated analog, with direct implications for reactivity, physicochemical properties, and downstream synthetic utility.

Why 3-Chloro-5-(trifluoromethyl)benzaldehyde Cannot Be Generically Substituted by Other Chloro-(trifluoromethyl)benzaldehyde Regioisomers


Generic substitution among chloro-(trifluoromethyl)benzaldehyde regioisomers or with 3-(trifluoromethyl)benzaldehyde is not scientifically defensible due to quantifiable differences in lipophilicity, steric environment, and electronic properties that govern reactivity and downstream applications. The 3,5-substitution pattern of 3-chloro-5-(trifluoromethyl)benzaldehyde confers a distinct steric and electronic profile relative to 2-chloro-5-(trifluoromethyl)benzaldehyde (ortho-chloro), 4-chloro-3-(trifluoromethyl)benzaldehyde (para-chloro), and 3-chloro-4-(trifluoromethyl)benzaldehyde (para-CF₃) regioisomers . Furthermore, the absence of the chloro substituent in 3-(trifluoromethyl)benzaldehyde reduces molecular weight by ~34 Da (174.12 vs 208.56 g/mol), alters LogP, and eliminates a site for halogen-specific interactions [1]. These physicochemical divergences manifest in differential chromatographic behavior, crystallization propensity, and reaction outcomes—making blind substitution a source of irreproducible results in both medicinal chemistry and agrochemical development. The evidence presented below quantifies the specific dimensions where substitution fails.

3-Chloro-5-(trifluoromethyl)benzaldehyde: Quantitative Differentiation Evidence Against Comparator Compounds


Lipophilicity (LogP) as a Differential Determinant of Membrane Permeability and Chromatographic Behavior

3-Chloro-5-(trifluoromethyl)benzaldehyde exhibits a calculated LogP of 3.17–3.28, substantially exceeding that of the non-chlorinated analog 3-(trifluoromethyl)benzaldehyde (LogP ~2.8) [1]. This LogP differential of approximately +0.4–0.5 log units corresponds to a roughly 2.5–3.2× increase in octanol-water partition coefficient, reflecting the significant lipophilicity contribution of the chloro substituent. Among chloro-(trifluoromethyl)benzaldehyde regioisomers, density and refractive index measurements confirm that substitution pattern influences intermolecular packing and polarizability .

Lipophilicity Physicochemical Properties Drug Design

Synthetic Accessibility: Documented Oxidation Yield in Patent Literature

3-Chloro-5-(trifluoromethyl)benzaldehyde has been prepared via MnO₂-mediated oxidation of the corresponding benzyl alcohol in 62% isolated yield after chromatographic purification . The fully assigned ¹H NMR spectrum (300 MHz, CDCl₃) shows diagnostic singlet resonances at δ 7.86, 8.02, 8.04 (aromatic protons) and δ 10.00 (aldehyde proton), confirming the 3,5-substitution pattern . While direct comparative oxidation yields for regioisomers under identical conditions are not available in the same study, the availability of validated synthetic protocols and analytical benchmarks reduces procurement risk and ensures reproducibility.

Organic Synthesis Process Chemistry Building Block Utility

Substituent-Driven Physical Form and Storage Stability Differential

At 20°C, 3-chloro-5-(trifluoromethyl)benzaldehyde exists as a liquid (refractive index: 1.487) and is classified as air-sensitive, requiring storage under inert gas at 2–8°C . In contrast, 4-chloro-3-(trifluoromethyl)benzaldehyde exhibits a notably higher density (1.45 g/mL) and refractive index (1.504) , reflecting differences in molecular packing and polarizability that can influence formulation behavior and crystallization outcomes. 2-Chloro-5-(trifluoromethyl)benzaldehyde, bearing an ortho-chloro substituent, requires storage at 2–8°C and has a flash point of 89°C, underscoring how regioisomeric substitution directly affects safety and handling protocols .

Physical Form Storage Stability Handling Requirements

Substitution Pattern Impact on Reactivity: Class-Level Inference for Nucleophilic Addition

The meta relationship between the chloro and trifluoromethyl groups in 3-chloro-5-(trifluoromethyl)benzaldehyde produces a distinct electronic environment at the aldehyde carbon relative to ortho- and para-substituted regioisomers. The trifluoromethyl group is known to be a weakly activating substituent in aromatic nucleophilic substitution, but its effect on the electrophilicity of the adjacent aldehyde is strongly modulated by additional ring substituents and their relative positions [1]. 2-Chloro-5-(trifluoromethyl)benzaldehyde, with its ortho-chloro substituent, introduces both electronic perturbation and steric hindrance proximal to the reaction center, which can significantly alter reaction rates and regioselectivity in nucleophilic additions compared to the meta-chloro configuration of 3-chloro-5-(trifluoromethyl)benzaldehyde .

Electrophilicity Nucleophilic Addition Reaction Kinetics

Differentiation in Biological Precursor Utility: Comparative Enzymatic Inhibition of Derived Hydrazones

Hydrazones derived from 3-(trifluoromethyl)benzaldehyde and 2-chloro/trifluoromethyl benzaldehydes were evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) [1]. The hydrazone derived from 3-(trifluoromethyl)benzaldehyde (compound 2q) exhibited an IC₅₀ of 19.1 μM against BuChE, while demonstrating stronger activity against AChE [1]. Notably, the study found that 2-chloro/trifluoromethyl benzylidene derivatives (2d and 2q) were more potent BuChE inhibitors than other evaluated compounds [2]. While 3-chloro-5-(trifluoromethyl)benzaldehyde itself was not directly assayed in this study, the differential activity of structurally analogous benzaldehyde-derived hydrazones demonstrates that chloro and trifluoromethyl substitution pattern materially influences biological target engagement, supporting non-substitutability among related aldehydes.

Cholinesterase Inhibition Medicinal Chemistry Hydrazone Derivatives

3-Chloro-5-(trifluoromethyl)benzaldehyde: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Medicinal Chemistry: Building Block for Lipophilicity-Enhanced Lead Compounds

Based on its LogP of 3.17–3.28 (Section 3, Evidence Item 1), 3-chloro-5-(trifluoromethyl)benzaldehyde is optimally suited for medicinal chemistry campaigns requiring building blocks with elevated lipophilicity to improve membrane permeability. The presence of both chloro and trifluoromethyl substituents provides metabolic stability advantages and enables halogen bonding interactions with target proteins. This compound is particularly valuable in the synthesis of hydrazones, chalcones, and heterocyclic systems where the precise 3,5-substitution pattern influences target engagement and selectivity .

Process Chemistry: Validated Synthetic Intermediate with Established Analytical Benchmarks

With a documented oxidation protocol yielding 62% and fully assigned ¹H NMR characterization (δ 7.86, 8.02, 8.04, 10.00 in CDCl₃) , 3-chloro-5-(trifluoromethyl)benzaldehyde is a reliable intermediate for process chemistry applications. The availability of commercial material at 95–98%+ purity (GC/HPLC) and established analytical data reduces procurement risk and accelerates method development for scale-up campaigns in both pharmaceutical and agrochemical contexts [1].

Agrochemical Intermediate: Pesticide and Herbicide Precursor Development

Trifluoromethylbenzaldehydes, including the 3-chloro-5-substituted variant, are established chemical intermediates for the production of pesticides and pharmaceutical products . The compound's structural features—particularly the combination of electron-withdrawing chloro and trifluoromethyl groups—make it suitable for synthesizing fluorinated aromatic compounds with applications in agrochemical active ingredient development . Its utility as a precursor for herbicides has been specifically noted in technical literature [1].

Analytical Reference and Method Development Standard

Given the quantifiable differences in density (1.423 g/mL) and refractive index (1.487) relative to other chloro-(trifluoromethyl)benzaldehyde regioisomers (Section 3, Evidence Item 3), 3-chloro-5-(trifluoromethyl)benzaldehyde serves as a valuable analytical reference standard for method development. Its distinct physicochemical signature enables unambiguous identification and quantification in complex reaction mixtures via GC, HPLC, and refractive index detection, supporting quality control workflows in both research and manufacturing settings.

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